NDSB-256
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NDSB-256 typically involves the reaction of benzyl chloride with dimethylamine to form benzyl(dimethyl)amine. This intermediate is then reacted with 1,3-propanesultone to yield the final product . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
NDSB-256 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
NDSB-256 has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and a solubilizing agent for various chemical reactions.
Biology: The compound is employed in protein chemistry for solubilizing and stabilizing proteins, such as chicken egg white lysozyme and E.
Industry: The compound is used in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of NDSB-256 involves its ability to interact with various molecular targets through ionic and hydrophobic interactions . It stabilizes proteins by reducing aggregation and improving renaturation . The compound’s zwitterionic nature allows it to function effectively over a wide pH range .
Comparison with Similar Compounds
Similar Compounds
3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonate: Another zwitterionic compound used in protein chemistry.
3-(N,N-Dimethyl-N-propylammonio)propane-1-sulfonate: Similar in structure but with different alkyl chain lengths.
Uniqueness
NDSB-256 is unique due to its benzyl group, which imparts specific solubilizing and stabilizing properties that are not present in other similar compounds . This makes it particularly effective in applications requiring mild solubilization and stabilization .
Properties
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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